

Application Notes and Protocols: Heck and Sonogashira Coupling of 3-Bromo-4-methylbenzaldehyde

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Compound of Interest

Compound Name: 3-Bromo-4-methylbenzaldehyde

Cat. No.: B184093

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These application notes provide detailed protocols for the Heck and Sonogashira cross-coupling reactions of **3-bromo-4-methylbenzaldehyde**, a versatile building block in organic synthesis. The methodologies outlined are based on established literature precedents for similar aryl bromides and are intended to serve as a comprehensive guide for the synthesis of vinyl and alkynyl derivatives of 4-methylbenzaldehyde.

Heck Coupling Protocol: Synthesis of 4-methyl-3-vinylbenzaldehyde

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a powerful tool for the vinylation of aryl halides.[1] This protocol details the coupling of **3-bromo-4-methylbenzaldehyde** with a generic alkene, such as styrene, to yield the corresponding substituted alkene.

Reaction Principle

The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a palladium(0) complex, followed by migratory insertion of the alkene and subsequent β -hydride elimination to afford the product and regenerate the catalyst.[2]

Experimental Protocol

Materials:

- **3-Bromo-4-methylbenzaldehyde**
- Styrene (or other suitable alkene)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3) or other suitable ligand
- Anhydrous base (e.g., potassium carbonate (K_2CO_3), triethylamine (Et_3N))
- Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), toluene)
- Inert gas (Argon or Nitrogen)
- Standard glassware for organic synthesis

Procedure:

- To a flame-dried Schlenk flask, add **3-bromo-4-methylbenzaldehyde** (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.01-0.05 mmol, 1-5 mol%), and the phosphine ligand (0.02-0.10 mmol, 2-10 mol%).
- Evacuate and backfill the flask with an inert gas three times.
- Add the anhydrous solvent (5-10 mL) and the base (2.0-3.0 mmol, 2.0-3.0 equiv.).
- Add the alkene (1.2-1.5 mmol, 1.2-1.5 equiv.) via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reaction to room temperature.

- Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain 4-methyl-3-vinylbenzaldehyde.

Quantitative Data for Analogous Heck Reactions

The following table summarizes typical reaction conditions and yields for the Heck coupling of various aryl bromides with alkenes, providing a basis for optimization.

Entry	Aryl Bromide	Alkene	Catalyst (mol %)	Ligand (mol %)	Base (equiv.)	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	p-Bromobenzaldehyde	Styrene	Pd(OAc) ₂ (1)	Tetrahydropyrimidinium salt (2)	K ₂ CO ₃ (2)	DMF/H ₂ O	80	4	90[3]
2	Bromobenzene	Styrene	Pd/C (0.1)	-	Na ₂ CO ₃ (1.45)	NMP	150	3	>95[4]
3	4-Bromoanisole	n-Butyl acrylate	[SiPr·H] [Pd(η ³ -2-Methylallyl)Cl ₂] (1.4)	-	K ₂ CO ₃ (2)	DMF	100	20	98[5]
4	Aryl Bromides	n-Butyl Acrylate	Palladium/Phosphine-Imidazolium Salt	-	-	-	-	-	High[6]

Sonogashira Coupling Protocol: Synthesis of 4-methyl-3-(phenylethynyl)benzaldehyde

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by palladium and a copper co-catalyst.[7] Copper-free protocols have also been developed to avoid the use of toxic copper salts.[8][9]

Reaction Principle

The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to a Pd(0) species is followed by transmetalation with a copper(I) acetylide (formed in the copper cycle) and subsequent reductive elimination to give the final product.^[10] In copper-free systems, the alkyne is thought to coordinate directly to the palladium center.^[11]

Experimental Protocol (Copper-Cocatalyzed)

Materials:

- **3-Bromo-4-methylbenzaldehyde**
- Phenylacetylene (or other terminal alkyne)
- Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
- Copper(I) iodide (CuI)
- Anhydrous amine base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))
- Anhydrous solvent (e.g., tetrahydrofuran (THF), DMF)
- Inert gas (Argon or Nitrogen)
- Standard glassware for organic synthesis

Procedure:

- To a flame-dried Schlenk flask, add **3-bromo-4-methylbenzaldehyde** (1.0 mmol, 1.0 equiv.), the palladium catalyst (0.01-0.05 mmol, 1-5 mol%), and copper(I) iodide (0.02-0.10 mmol, 2-10 mol%).
- Evacuate and backfill the flask with an inert gas three times.
- Add the anhydrous solvent (5-10 mL) and the amine base (2.0-3.0 mL).
- Add the terminal alkyne (1.1-1.5 mmol, 1.1-1.5 equiv.) via syringe.

- Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 25-80 °C).
- Monitor the reaction progress by TLC or GC.
- Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
- Wash the filtrate with water or a saturated aqueous solution of ammonium chloride.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain 4-methyl-3-(phenylethynyl)benzaldehyde.

Quantitative Data for Analogous Sonogashira Reactions

The following table presents a summary of reaction conditions and yields for the Sonogashira coupling of various aryl bromides with terminal alkynes.

Entry	Aryl Bromide	Alkyne	Pd Catalyst (mol%)	Cu Catalyst (mol%)	Base (equiv.)	Solvent	Temp. (°C)	Yield (%)
1	4-Iodotoluene	Phenylacetylene	Pd on alumina (5)	Cu ₂ O on alumina (0.1)	-	THF-DMA	75	<2 (batch) [12]
2	Aryl Bromides	Aryl Alkynes	(NHC)-Pd (0.01)	(NHC)-Cu (1)	-	Non-anhydrous	RT	High [13]
3	Aryl Bromides	Terminal Alkynes	PdCl ₂ (C ₆ H ₅ CN) ₂ (2-5)	-	Et ₃ N (2)	3% PTS/H ₂ O	RT	up to 96 [12]
4	4-Bromo-1H-indole	3-Ethynylpyridine	[DTBNp]Pd(crotol)Cl (2.5)	-	TMP (2)	DMSO	RT	87 [8]

Visualizations

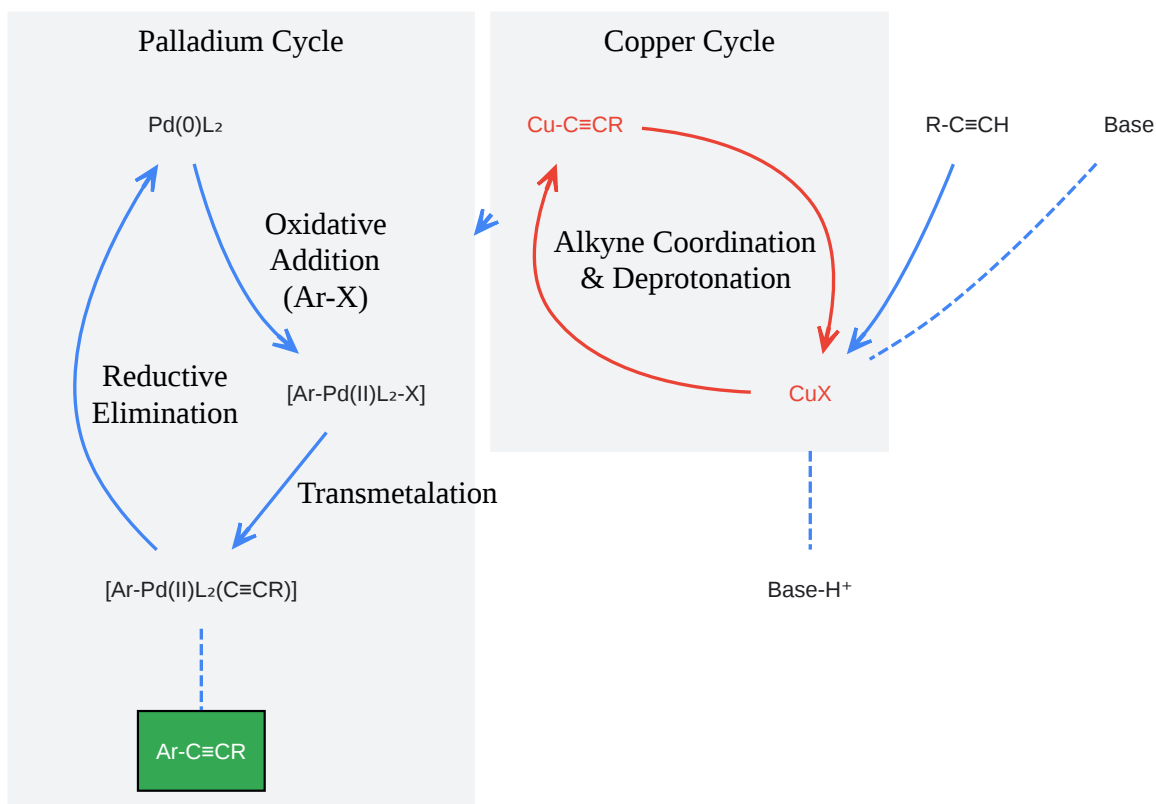
Heck Reaction Workflow



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Caption: Experimental workflow for the Heck coupling reaction.

Sonogashira Coupling Catalytic Cycle



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